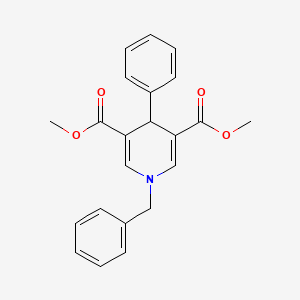
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through the Hantzsch reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol. The product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is a commonly used reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: It may be investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are critical in the regulation of cardiovascular functions.
Comparison with Similar Compounds
Dimethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and pharmacokinetic properties. The unique benzyl and phenyl substitutions in this compound may confer distinct advantages in terms of selectivity and potency.
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
- Nimodipine
These compounds are well-known for their use as calcium channel blockers in the treatment of hypertension and other cardiovascular diseases.
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
dimethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H21NO4/c1-26-21(24)18-14-23(13-16-9-5-3-6-10-16)15-19(22(25)27-2)20(18)17-11-7-4-8-12-17/h3-12,14-15,20H,13H2,1-2H3 |
InChI Key |
HNIXBTPEAHAZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















